
3-Bromo-5-(prop-2-yn-1-yloxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C10H7BrO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 3-position and a prop-2-yn-1-yloxy group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(prop-2-yn-1-yloxy)benzaldehyde typically involves the nucleophilic substitution reaction of 3-bromo-5-hydroxybenzaldehyde with propargyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3-Bromo-5-(prop-2-yn-1-yloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: 3-Bromo-5-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: 3-Bromo-5-(prop-2-yn-1-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Bromo-5-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Bromo-5-(prop-2-yn-1-yloxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The prop-2-yn-1-yloxy group can participate in click chemistry reactions, enabling the compound to be used in bioconjugation and labeling studies .
類似化合物との比較
Similar Compounds
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Similar structure but lacks the aldehyde group.
3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde: Similar structure with an additional chlorine atom.
3-(Prop-2-yn-1-yloxy)benzaldehyde: Similar structure but lacks the bromine atom.
Uniqueness
3-Bromo-5-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the presence of both the bromine atom and the prop-2-yn-1-yloxy group on the benzene ring, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.
特性
分子式 |
C10H7BrO2 |
|---|---|
分子量 |
239.06 g/mol |
IUPAC名 |
3-bromo-5-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C10H7BrO2/c1-2-3-13-10-5-8(7-12)4-9(11)6-10/h1,4-7H,3H2 |
InChIキー |
WKZHBIUBCBGKMV-UHFFFAOYSA-N |
正規SMILES |
C#CCOC1=CC(=CC(=C1)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



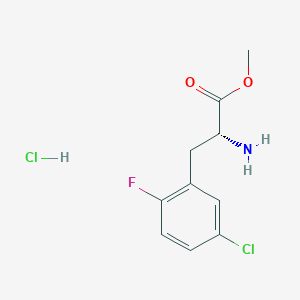
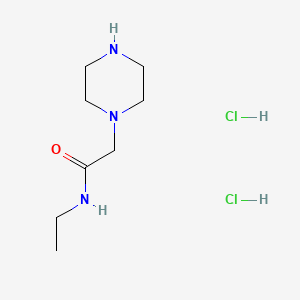
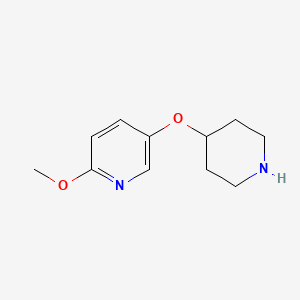
![1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride](/img/structure/B13573206.png)

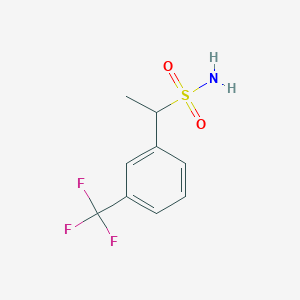
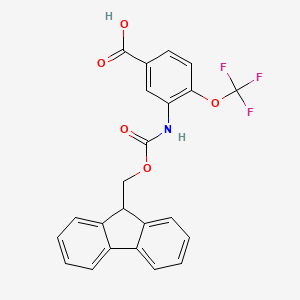
![tert-butyl4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13573220.png)
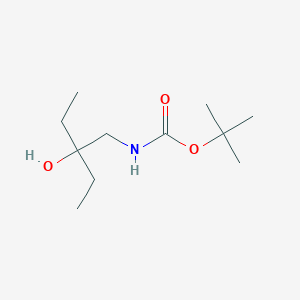
![1-[2-Cyano-2-(phenylcarbamoyl)eth-1-en-1-yl]piperidine-4-carboxylic acid](/img/structure/B13573228.png)
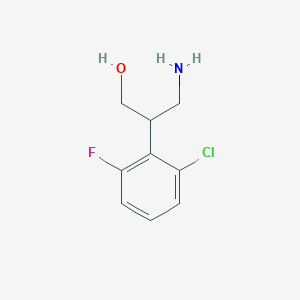
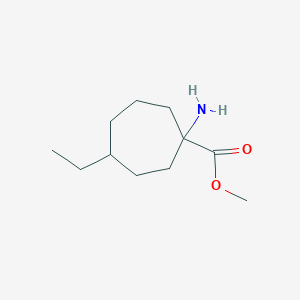
![(2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoicacidhydrochloride](/img/structure/B13573245.png)
